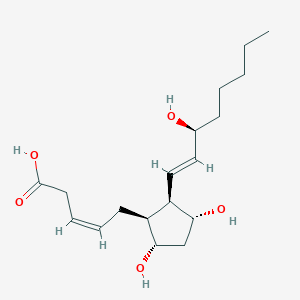![molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7](/img/structure/B106328.png)
2-[(4-Aminophenyl)amino]ethan-1-ol
Overview
Description
“2-[(4-Aminophenyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C8H12N2O . It is also known by other names such as “2-[(4-aminophenyl)amino]ethanol” and “2-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE” among others .
Molecular Structure Analysis
The molecular weight of “2-[(4-Aminophenyl)amino]ethan-1-ol” is 152.19 g/mol . The InChI code for the compound is “InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2” and the Canonical SMILES is "C1=CC(=CC=C1N)NCCO" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 152.094963011 g/mol . The topological polar surface area of the compound is 58.3 Ų .
Scientific Research Applications
Polymer Synthesis
This compound serves as a nonsymmetric monomer in the synthesis of ordered poly (amide-ester) polymers. These polymers exhibit unique head-to-head (H-H) or tail-to-tail (T-T) configurations, which can significantly influence their physical properties and potential applications in materials science .
Organic Synthesis
It is utilized in the synthesis of 4-aminostyrene, a building block for various organic compounds. The amino group in 4-aminostyrene can undergo further chemical reactions, making it a versatile intermediate in organic synthesis .
Graphene Functionalization
The compound is involved in the functionalization of graphene nanoplatelets. By attaching functional groups to the surface of graphene, its properties can be tailored for specific applications, such as in electronics, sensors, or as a reinforcement in composite materials .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Aminophenyl)amino]ethan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors interact with the compound and affect its behavior.
properties
IUPAC Name |
2-(4-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQOUQQUQCSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)amino]ethan-1-ol | |
CAS RN |
19298-14-7 | |
| Record name | 2-((4-Aminophenyl)amino)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
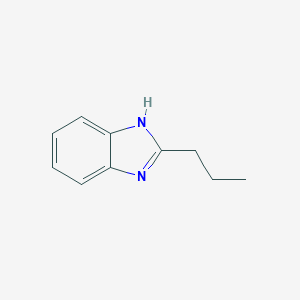


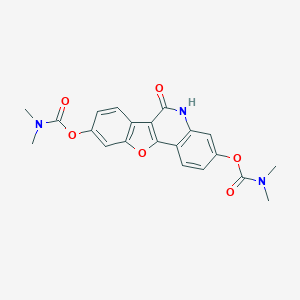

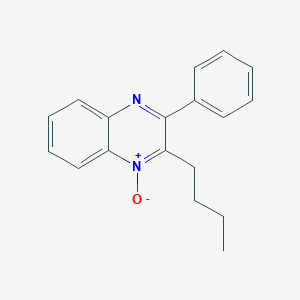



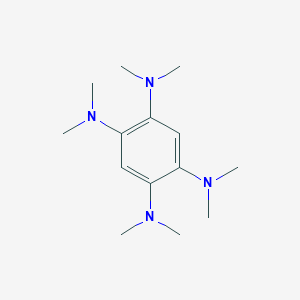
![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

